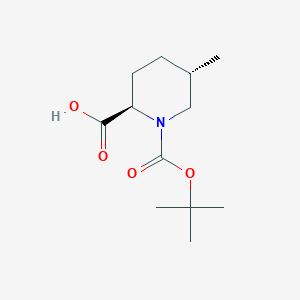

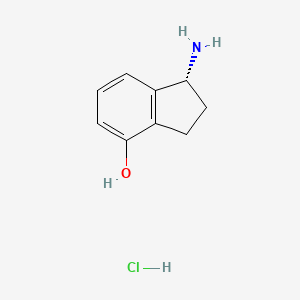

(R)-1-Amino-indan-4-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction (XRD) . Unfortunately, specific details about the molecular structure analysis of “®-1-Amino-indan-4-ol hydrochloride” are not available in the search results.

Chemical Reactions Analysis

Amino acids, which “®-1-Amino-indan-4-ol hydrochloride” may be related to, can act as both an acid and a base. If acid is added to a solution containing the zwitterion, the carboxylate group captures a hydrogen (H+) ion, and the amino acid becomes positively charged. If base is added, ion removal of the H+ ion from the amino group of the zwitterion produces a negatively charged amino acid .

科学的研究の応用

Hydrophilic Interaction Chromatography (HILIC) for Separation

Stationary and Mobile Phases in HILIC

HILIC is an alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples. This method utilizes polar columns in aqueous-organic mobile phases rich in organic solvents, enhancing ionization in mass spectrometry. It's suitable for peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds separation. The selectivity in HILIC mode complements reversed-phase and other modes, making it attractive for two-dimensional applications (Jandera, 2011).

HILIC-MS for Metabolomics

HILIC coupled with MS is an attractive complement to reverse-phase chromatography in metabolomic studies, expanding the number of detectable analytes and providing more comprehensive metabolite coverage. This combination is particularly useful for measuring more-polar biomolecules, enhancing the comprehensiveness of metabolite detection (Tang et al., 2016).

Amino Acid Analysis and Derivatization

Ninhydrin Reaction for Amino Acid Analysis

The ninhydrin reaction, discovered in 1910, is essential for analyzing amino acids, peptides, and proteins in various scientific fields. It forms a distinctive purple dye with primary amino groups, applicable to agricultural, biomedical, and nutritional sciences, among others. This reaction is unique for creating a soluble chromophore by all reacting primary amines, making it a fundamental technique in analytical chemistry and biochemistry (Friedman, 2004).

Post-Column Derivatization for Amino Acid Analysis

Liquid Chromatography with post-column derivatization enhances sensitivity and selectivity in amino acid analysis. It's a versatile method that allows simultaneous analysis of many compounds using different detectors, making it increasingly important in pharmaceutical research (Rigas, 2012).

Enantioseparation and Chiral Derivatizing Agents

- Amino Acids as Chiral Auxiliaries in Enantioseparation: Amino acids and amino acid amides serve as chiral auxiliaries in cyanuric chloride-based chiral derivatizing agents, used for indirect enantiomeric resolution in liquid chromatography. This approach is critical for controlling enantiomeric purity in the pharmaceutical industry and developing methods for the indirect resolution of various chiral compounds (Batra & Bhushan, 2014).

特性

IUPAC Name |

(1R)-1-amino-2,3-dihydro-1H-inden-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11;/h1-3,8,11H,4-5,10H2;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLOQNUHOBFPFP-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC=C2O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2097073-21-5 |

Source

|

| Record name | 1H-Inden-4-ol, 1-amino-2,3-dihydro-, hydrochloride (1:1), (1R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097073-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Potassium [1,1'-biphenyl]-3-yltrifluoroborate](/img/structure/B6300942.png)

![(2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo](/img/structure/B6300978.png)

![(S)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6300998.png)

![3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione, 98%](/img/structure/B6301006.png)